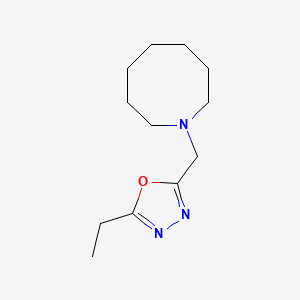![molecular formula C11H17N3OS B7544272 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one, also known as Thiothinone, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Thiothinone has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its antipsychotic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been extensively studied, and its biological activities are well characterized. However, 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has some limitations as a research tool. It has been found to exhibit some toxicity in animal studies, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. One area of interest is the development of new drugs based on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biological activities, and its structure can be modified to improve its pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. Further studies are needed to fully understand how 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one exerts its biological effects. Finally, studies are needed to investigate the potential applications of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(1,3-thiazol-2-yl)piperazine with butanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one as the final product. The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-5-7-14(8-6-13)11-12-4-9-16-11/h4,9H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFDMDODRYTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)
![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)